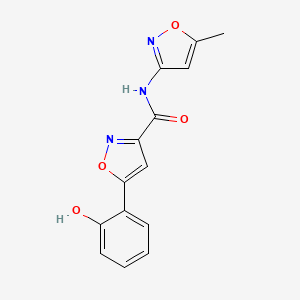
5-(2-hydroxyphenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-hydroxyphenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide, also known as ML314, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a highly specific inhibitor of the enzyme STK16, which plays a crucial role in the regulation of cell division and proliferation.
作用机制
5-(2-hydroxyphenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide is a highly specific inhibitor of STK16, which is a serine/threonine kinase that plays a crucial role in the regulation of cell division and proliferation. STK16 is overexpressed in many types of cancer, and its inhibition by 5-(2-hydroxyphenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. 5-(2-hydroxyphenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide binds to the ATP-binding site of STK16 and prevents its activity, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
5-(2-hydroxyphenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide has been shown to have a potent inhibitory effect on STK16, leading to the inhibition of cancer cell growth and induction of apoptosis. It has also been shown to sensitize cancer cells to radiation therapy, making it a promising adjuvant therapy for cancer treatment. 5-(2-hydroxyphenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide has been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue distribution.
实验室实验的优点和局限性
5-(2-hydroxyphenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide is a highly specific inhibitor of STK16, making it a valuable tool for studying the role of STK16 in cancer cell growth and proliferation. However, its specificity also limits its use in studying other kinases that may be involved in cancer cell growth and proliferation. 5-(2-hydroxyphenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide has good pharmacokinetic properties, making it suitable for in vivo studies. However, its high potency may also lead to off-target effects, which need to be carefully monitored.
未来方向
5-(2-hydroxyphenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent for cancer treatment. Future studies could focus on optimizing the pharmacokinetic properties of 5-(2-hydroxyphenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide, developing more potent and selective inhibitors of STK16, and investigating the role of STK16 in other diseases and biological processes. 5-(2-hydroxyphenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide could also be used as a tool for studying the role of STK16 in cancer cell growth and proliferation, and for identifying new targets for cancer therapy.
合成方法
The synthesis of 5-(2-hydroxyphenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide involves a multi-step process that includes the reaction of 2-hydroxybenzaldehyde with 5-methylisoxazole-3-carboxylic acid to form 5-(2-hydroxyphenyl)-5-methylisoxazole-3-carboxaldehyde. This intermediate is then reacted with hydroxylamine to form 5-(2-hydroxyphenyl)-5-methylisoxazole-3-carboxaldoxime, which is then reacted with acetic anhydride to form 5-(2-acetoxyphenyl)-5-methylisoxazole-3-carboxaldoxime. Finally, this compound is reacted with 2-amino-4,5-dimethylisoxazole to form 5-(2-hydroxyphenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide.
科学研究应用
5-(2-hydroxyphenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. STK16 is overexpressed in many types of cancer, and its inhibition by 5-(2-hydroxyphenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. 5-(2-hydroxyphenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide has also been shown to sensitize cancer cells to radiation therapy, making it a promising adjuvant therapy for cancer treatment.
属性
IUPAC Name |
5-(2-hydroxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4/c1-8-6-13(17-20-8)15-14(19)10-7-12(21-16-10)9-4-2-3-5-11(9)18/h2-7,18H,1H3,(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZVFLHWPGBYLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-hydroxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-6-hydroxy-3-phenyl-4(3H)-pyrimidinone](/img/structure/B6138098.png)
![3,4-dimethoxybenzaldehyde {5-[2-chloro-5-(trifluoromethyl)benzyl]-4-oxo-1,3-thiazolidin-2-ylidene}hydrazone](/img/structure/B6138101.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B6138105.png)
![1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-methoxypiperidine](/img/structure/B6138109.png)
![1-[2-(2-methoxyphenoxy)-3-pyridinyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B6138117.png)
![N-[2-(diethylamino)ethyl]-N-ethyl-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6138123.png)
![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B6138136.png)
![1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-L-prolinamide](/img/structure/B6138141.png)

![N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B6138162.png)
![1-(cyclohexylmethyl)-3-hydroxy-3-({[(6-methyl-2-pyridinyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6138170.png)
![4-fluoro-N-({1-[3-(methylthio)propyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6138178.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-{1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}propanamide](/img/structure/B6138194.png)
![N-[3-(1H-indol-2-yl)phenyl]-1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinecarboxamide](/img/structure/B6138203.png)